molecular formula C16H13F2N3O2 B14944018 N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide

Cat. No.: B14944018
M. Wt: 317.29 g/mol
InChI Key: GCJVPPUNAGTJSP-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.

    Introduction of the Methyl Group: The benzimidazole core is then alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.

    Attachment of the Difluorophenoxy Group: The final step involves the reaction of the benzimidazole derivative with 2,4-difluorophenoxyacetic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2,4-Difluorophenoxyacetic Acid: A related compound with herbicidal properties.

    Other Benzimidazole Derivatives: Compounds with similar structures but different substituents, such as N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide is unique due to the presence of both the benzimidazole and difluorophenoxy moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H13F2N3O2

Molecular Weight

317.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide

InChI

InChI=1S/C16H13F2N3O2/c17-10-5-6-14(11(18)7-10)23-9-16(22)19-8-15-20-12-3-1-2-4-13(12)21-15/h1-7H,8-9H2,(H,19,22)(H,20,21)

InChI Key

GCJVPPUNAGTJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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